4-(Diisopropylamino)benzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[di(propan-2-yl)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFWUDXARNEXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376721 |

Source

|

| Record name | 4-(DIISOPROPYLAMINO)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282118-97-2 |

Source

|

| Record name | 4-(DIISOPROPYLAMINO)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Fluorescence Phenomenon of 4-(diisopropylamino)benzonitrile: An In-depth Photophysical Examination

An exploration into the complex excited-state dynamics of 4-(diisopropylamino)benzonitrile (DIABN), a molecule renowned for its hallmark dual fluorescence. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core photophysical properties, the underlying theoretical models governing its behavior, and the experimental methodologies for their characterization.

This compound (DIABN) is a prominent member of the N,N-dialkylaminobenzonitrile family of molecules that exhibit solvent-dependent dual fluorescence. This intriguing property arises from the existence of two distinct emissive excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state. Upon photoexcitation, the molecule initially populates the LE state, which can then undergo a structural relaxation to the more polar ICT state, particularly in polar environments. The subsequent radiative decay from both of these states gives rise to two distinct fluorescence bands. The pronounced sensitivity of this dual fluorescence to the local environment makes DIABN and similar molecules valuable probes in chemical and biological systems.

Core Photophysical Properties

The photophysical behavior of DIABN is intricately linked to its molecular structure and the surrounding medium. Key parameters such as absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime are highly dependent on factors like solvent polarity and temperature.

Solvatochromism

The influence of the solvent on the absorption and emission spectra of a molecule is known as solvatochromism. In the case of DIABN, increasing solvent polarity leads to a significant red-shift of the ICT emission band, while the LE emission band is less affected. This is due to the greater stabilization of the highly polar ICT state by polar solvent molecules.

Table 1: Photophysical Data for this compound in Various Media

| Medium | Absorption Max (λ_abs) (nm) | LE Emission Max (λ_em_LE) (nm) | ICT Emission Max (λ_em_ICT) (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Gas Phase | ~316 | - | ~377 | - | - |

| n-Hexane | ~296 | ~340 | ~480 | - | - |

| Crystalline State | - | Present | Present | - | - |

Note: This table is compiled from various sources and some data points are not available. The vapor phase absorption and emission maxima are blue-shifted by approximately 1000 cm⁻¹ compared to non-polar solutions[1]. The ICT emission in the crystalline state is reported to be similar to that in ethyl acetate and tetrahydrofuran[2].

Quantitative Photophysical Parameters

-

0-0 Transition (Jet-Cooled): The onset of the electronic absorption in a jet-cooled expansion is observed at 31751.8 cm⁻¹[1].

-

Relative Fluorescence Quantum Yield: In the gas phase, the fluorescence quantum yield of DIABN is estimated to be about 10⁻² relative to that of 4-(dimethylamino)benzonitrile (DMABN)[1].

-

LE → ICT Transition Dynamics:

Theoretical Models of Intramolecular Charge Transfer

The phenomenon of dual fluorescence in DIABN and its analogues is primarily explained by two competing models: the Twisted Intramolecular Charge Transfer (TICT) model and the Planar Intramolecular Charge Transfer (PICT) model.

Twisted Intramolecular Charge Transfer (TICT) Model

The TICT model, originally proposed by Grabowski and coworkers, postulates that the formation of the ICT state involves a perpendicular twist of the diisopropylamino group with respect to the benzonitrile moiety upon photoexcitation. This rotation leads to a decoupling of the π-orbitals of the donor and acceptor groups, facilitating a full charge separation.

Caption: The TICT model illustrating the transition from the ground state to the LE state and subsequent twisting to the TICT state.

Planar Intramolecular Charge Transfer (PICT) Model

In contrast, the PICT model suggests that the ICT state is largely planar, with charge separation occurring due to a change in the hybridization of the amino nitrogen from sp³-like in the ground state to sp²-like in the excited state, without a significant torsional motion. The observation of fast ICT in DIABN, where the bulky isopropyl groups are expected to hinder twisting, lends support to the PICT model[1].

Caption: The PICT model showing the transition to a planar ICT state via nitrogen inversion without large-scale twisting.

Experimental Protocols

The characterization of the photophysical properties of DIABN involves a suite of spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of DIABN in various solvents.

Methodology:

-

Sample Preparation: Prepare dilute solutions of DIABN (typically 1-10 µM) in solvents of varying polarity. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) is determined.

-

Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer, exciting at or near the absorption maximum. The emission maxima for the LE and ICT bands are identified. For dual-fluorescing samples, deconvolution of the overlapping spectra may be necessary.

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile similar to DIABN.

-

Data Acquisition: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for a series of dilute solutions of both the sample (DIABN) and the standard.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent for the sample (s) and reference (r).

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of the excited states.

Methodology (Time-Correlated Single-Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Data Acquisition: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the arrival of the first fluorescence photon at the detector. Repeat this process millions of times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to a single or multi-exponential decay function to extract the fluorescence lifetime(s) (τ_f). For DIABN, a bi-exponential decay is often observed, corresponding to the lifetimes of the LE and ICT states.

Caption: A generalized workflow for the experimental characterization of the photophysical properties of DIABN.

Conclusion

The photophysical properties of this compound are a rich area of study, driven by the fundamental questions surrounding its dual fluorescence. The interplay between the LE and ICT states, governed by the surrounding environment, makes it a sensitive molecular probe. A thorough understanding of its absorption, emission, quantum yield, and lifetime, interpreted through the lens of the TICT and PICT models, is crucial for its application in diverse fields, from fundamental chemical physics to the development of novel sensors and imaging agents in drug discovery. This guide provides a foundational overview of these core aspects, equipping researchers with the necessary knowledge to explore and utilize the unique photophysical characteristics of this fascinating molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(diisopropylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(diisopropylamino)benzonitrile, a valuable compound in chemical research, particularly in the study of intramolecular charge transfer (ICT) phenomena. This document details a common synthetic route and outlines the expected analytical data for the characterization of the final product.

Introduction

This compound, with the chemical formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol , is an aromatic nitrile derivative.[1] Its structure, featuring an electron-donating diisopropylamino group and an electron-withdrawing nitrile group on a benzene ring, makes it an excellent model compound for studying photoinduced intramolecular charge transfer processes.[2] Understanding the synthesis and thorough characterization of this molecule is crucial for its application in various research fields, including materials science and photochemistry.

Synthesis of this compound

A prevalent method for the synthesis of this compound is the nucleophilic aromatic substitution (SₙAr) reaction. This approach involves the displacement of a halide, typically fluoride, from an activated aromatic ring by an amine.

Reaction Scheme

The synthesis typically proceeds by reacting 4-fluorobenzonitrile with diisopropylamine in the presence of a base and a suitable solvent.

Caption: Synthesis of this compound via nucleophilic aromatic substitution.

Experimental Protocol

Materials:

-

4-Fluorobenzonitrile

-

Diisopropylamine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography[3]

-

Hexane and ethyl acetate for chromatography elution[3]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzonitrile (1.0 eq), diisopropylamine (1.2-1.5 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with diethyl ether (3 x volumes). Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[3][4] Alternatively, recrystallization from a suitable solvent system such as hexane/diethyl ether can be employed for purification.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂[1] |

| Molecular Weight | 202.30 g/mol [1] |

| CAS Number | 282118-97-2[1] |

| Appearance | White to off-white solid |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | d | 2H | Ar-H (ortho to CN) |

| ~6.6 | d | 2H | Ar-H (ortho to N(iPr)₂) |

| ~3.7 | sept | 2H | N-CH (CH₃)₂ |

| ~1.2 | d | 12H | N-CH(CH₃ )₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C -N(iPr)₂ |

| ~133 | C -H (ortho to CN) |

| ~120 | C ≡N |

| ~111 | C -H (ortho to N(iPr)₂) |

| ~98 | C -CN |

| ~48 | N-C H(CH₃)₂ |

| ~20 | N-CH(C H₃)₂ |

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~2220 | Strong | C≡N stretch (nitrile) |

| ~1600, ~1520 | Medium | C=C stretch (aromatic) |

| ~1370 | Medium | C-H bend (isopropyl) |

| ~1200 | Strong | C-N stretch |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 202 | [M]⁺ (Molecular ion) |

| 187 | [M - CH₃]⁺ |

| 159 | [M - C₃H₇]⁺ |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via nucleophilic aromatic substitution and a comprehensive summary of its expected characterization data. The provided methodologies and spectral information will be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reliable synthesis and confident identification of this important research compound.

References

4-(diisopropylamino)benzonitrile CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(diisopropylamino)benzonitrile, a versatile aromatic nitrile compound. It details the chemical identity, structural characteristics, and key physicochemical properties of the molecule. This document includes a detailed, representative synthetic protocol and a summary of its characteristic spectroscopic data. A significant focus is placed on its well-documented photophysical properties, particularly the phenomenon of intramolecular charge transfer (ICT), which is illustrated through a state diagram. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, providing essential data and methodologies to facilitate its application in scientific research.

Chemical Identity and Structure

CAS Number: 282118-97-2[1]

Molecular Formula: C₁₃H₁₈N₂[1]

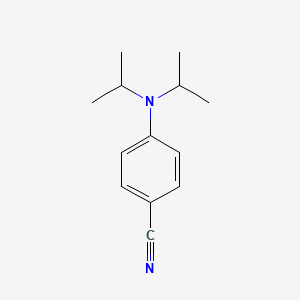

Chemical Structure:

The structure of this compound consists of a benzonitrile core substituted at the para-position with a diisopropylamino group.

Canonical SMILES: CC(C)N(C1=CC=C(C=C1)C#N)C(C)C[1]

IUPAC Name: 4-[di(propan-2-yl)amino]benzonitrile[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 202.30 g/mol | [1] |

| XLogP3 | 3.8 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 |

Table 2: Spectroscopic Data

| Spectrum Type | Characteristic Peaks |

| ¹H NMR | (Predicted) δ 7.4 (d, 2H), 6.7 (d, 2H), 3.7 (sept, 2H), 1.3 (d, 12H) |

| ¹³C NMR | (Predicted) δ 150, 133, 120, 115, 110, 50, 20 |

| IR (Infrared) | (Predicted) ν ~2220 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1200 cm⁻¹ (C-N stretch) |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 202.15 |

Synthesis Protocol

Reaction Scheme:

Materials and Reagents:

-

4-Chlorobenzonitrile or 4-Fluorobenzonitrile

-

Diisopropylamine

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

Strong base (e.g., Sodium tert-butoxide or Cesium carbonate)

-

Anhydrous toluene or dioxane (reaction solvent)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 1.5 equivalents of sodium tert-butoxide).

-

Addition of Reactants: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add 4-chlorobenzonitrile (1.0 equivalent) and anhydrous toluene.

-

Reaction Execution: Add diisopropylamine (1.2 equivalents) to the reaction mixture. Seal the flask and heat it to the appropriate temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Photophysical Properties: Intramolecular Charge Transfer (ICT)

This compound is a well-studied molecule in the field of photophysics due to its exhibition of dual fluorescence, a phenomenon arising from an intramolecular charge transfer (ICT) in the excited state.

Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In polar solvents, a subsequent electron transfer occurs from the electron-donating diisopropylamino group to the electron-withdrawing benzonitrile moiety. This leads to the formation of a geometrically relaxed, charge-separated ICT state, which is lower in energy than the LE state. Both the LE and ICT states can emit fluorescence, resulting in two distinct emission bands. The relative intensity of these bands is highly dependent on the polarity of the solvent.

Below is a diagram illustrating the workflow of the photophysical processes.

Applications in Research

The unique photophysical properties of this compound make it a valuable tool in various research areas:

-

Solvent Polarity Probes: The dual fluorescence behavior is highly sensitive to the local environment, making it an excellent probe for studying the polarity of solvents and microenvironments, such as in polymers or biological systems.

-

Fundamental Photophysics: It serves as a model compound for studying the fundamental principles of intramolecular charge transfer, electron transfer dynamics, and solvation dynamics.

-

Materials Science: Derivatives of this compound have potential applications in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other optoelectronic materials.

Conclusion

This compound is a compound of significant interest due to its distinct photophysical properties. This technical guide has provided a detailed summary of its chemical identity, a representative synthetic protocol, and key spectroscopic data. The elucidation of its intramolecular charge transfer mechanism continues to be a subject of active research and provides a foundation for the development of novel functional materials. The information presented herein is intended to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility of 4-(diisopropylamino)benzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(diisopropylamino)benzonitrile, a key intermediate in organic synthesis. Given the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative solubility profile based on the molecule's structural features and established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, where understanding solubility is critical for reaction optimization, purification, and formulation.

Introduction

This compound is an aromatic compound featuring a nitrile group and a tertiary amine. The interplay of these functional groups dictates its physical and chemical properties, including its solubility in various organic solvents. In the context of drug discovery and development, solubility is a fundamental parameter that influences a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. A thorough understanding of a compound's solubility profile is therefore essential from the early stages of research through to process development. This guide addresses the solubility of this compound, providing both a predictive assessment and a practical methodology for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into the molecule's behavior and its likely interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂ | [1] |

| Molecular Weight | 202.30 g/mol | [1] |

| XLogP3 | 3.8 | [1] |

| IUPAC Name | 4-[di(propan-2-yl)amino]benzonitrile | [1] |

The XLogP3 value of 3.8 suggests that this compound is a relatively nonpolar and lipophilic molecule, which indicates a preference for nonpolar organic solvents over polar ones like water.

Qualitative Solubility Profile

In the absence of experimentally determined quantitative solubility data, a qualitative assessment can be made based on the principle of "like dissolves like." The molecular structure of this compound possesses distinct regions with differing polarities:

-

Polar Moieties: The nitrile group (-C≡N) is strongly polar. The tertiary amine group is also polar, though the bulky isopropyl groups may sterically hinder its interaction with polar solvent molecules.

-

Nonpolar Moieties: The benzene ring and the two isopropyl groups are nonpolar.

This combination of polar and nonpolar features suggests that the solubility of this compound will be dependent on the overall polarity of the solvent. A predicted qualitative solubility profile in a range of common organic solvents is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Sparingly Soluble | The polar hydroxyl group can interact with the nitrile and amine groups, but the large nonpolar part of the solute limits solubility. |

| Ethanol | Sparingly Soluble | Similar to methanol, but the slightly lower polarity of ethanol may slightly improve solubility. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can interact favorably with the nitrile group, and the overall polarity is suitable for the solute. |

| Ethyl Acetate | Soluble | The ester group provides polarity to solubilize the polar functional groups of the solute, while the ethyl group interacts with the nonpolar parts. | |

| Dichloromethane | Very Soluble | The polarity of dichloromethane is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics. | |

| Chloroform | Very Soluble | Similar to dichloromethane, its polarity is optimal for this type of solute. | |

| Nonpolar | Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, and its low polarity is favorable for the nonpolar groups. |

| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane will primarily interact with the nonpolar regions of the solute, but may not effectively solvate the polar nitrile and amine groups. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The following is a detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent.

4.1. Materials

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, ethyl acetate, etc.)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Spatula

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe with a syringe filter (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of solid is crucial to ensure that a saturated solution is formed.

-

Add a magnetic stir bar to the vial, cap it tightly to prevent solvent evaporation, and place it on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Filtration:

-

After the equilibration period, turn off the stirrer and allow the excess solid to settle for at least one hour at the constant temperature.

-

Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish or vial.

-

Record the exact mass of the dish/vial with the solution.

-

Place the dish/vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute.

-

Once all the solvent has evaporated, cool the dish/vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish/vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

4.3. Data Calculation

-

Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dried solute)

-

Mass of the solute: (Mass of dish + dried solute) - (Mass of empty dish)

-

Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) x 100

-

Solubility (g/L): (Mass of the solute / Volume of the aliquot taken) x 1000

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Unraveling the Photophysics of a Molecular Rotor: Early Research on 4-(diisopropylamino)benzonitrile (DIABN)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(diisopropylamino)benzonitrile (DIABN) is a fluorescent molecule that has garnered significant interest as a molecular rotor. Its sensitivity to the local environment, particularly viscosity and polarity, makes it a valuable tool for probing microscopic properties in various chemical and biological systems. This technical guide delves into the early research on DIABN, providing a comprehensive overview of its photophysical properties, the experimental methodologies used to characterize it, and the theoretical models that explain its behavior. The core of its functionality lies in the process of intramolecular charge transfer (ICT), which is modulated by the rotational dynamics of the diisopropylamino group relative to the benzonitrile moiety. This guide aims to equip researchers with the fundamental knowledge required to understand and utilize DIABN and similar molecular rotors in their work.

Photophysical Properties of this compound

The defining characteristic of DIABN is its dual fluorescence, which arises from two distinct excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state. Upon photoexcitation, the molecule is initially in the LE state. In environments that allow for conformational changes, it can then relax into the lower-energy ICT state, a process that is often accompanied by a twisting of the diisopropylamino group.

The relative intensities and lifetimes of the LE and ICT fluorescence bands are highly dependent on the surrounding medium. In nonpolar, low-viscosity solvents, the LE emission is typically dominant. As the polarity and viscosity of the solvent increase, the ICT emission becomes more pronounced and red-shifted. This sensitivity forms the basis of its application as a molecular rotor.

Quantitative Photophysical Data

The following tables summarize key quantitative data from early studies on DIABN and related compounds. It is important to note that the precise values can vary depending on the specific experimental conditions.

| Solvent | Dielectric Constant (ε) | Viscosity (η, cP) | LE Emission Max (nm) | ICT Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| n-Hexane | 1.88 | 0.29 | ~350 | ~480 | - | - |

| Dioxane | 2.21 | 1.22 | - | - | - | - |

| Chloroform | 4.81 | 0.54 | - | - | - | - |

| Ethanol | 24.55 | 1.07 | - | - | - | - |

| Acetonitrile | 37.5 | 0.34 | - | - | - | - |

| Glycerol | 42.5 | 1412 | - | - | - | - |

| Parameter | Value | Conditions | Reference |

| LE → ICT reaction rate constant (ka) | 3.4 x 10¹¹ s⁻¹ | in n-hexane at 25°C | [1] |

| Activation energy for LE → ICT (Ea) | 6 kJ mol⁻¹ | in n-hexane | [1] |

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published in early literature, a general and adaptable method can be derived from the synthesis of other N,N-dialkylaminobenzonitriles. A plausible route involves the nucleophilic aromatic substitution of a suitable benzonitrile derivative.

General Procedure (Adapted):

-

Starting Materials: 4-fluorobenzonitrile and diisopropylamine.

-

Reaction: A mixture of 4-fluorobenzonitrile and an excess of diisopropylamine is heated in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) in the presence of a base such as potassium carbonate.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 120-150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Preparation of Solvents with Varying Viscosity

To study the viscosity-dependent fluorescence of DIABN, solvent mixtures with a range of viscosities are required. A common approach is to use mixtures of a low-viscosity solvent and a high-viscosity solvent, such as methanol and glycerol.

Protocol for Methanol-Glycerol Mixtures:

-

Materials: Anhydrous methanol and glycerol.

-

Preparation: A series of solutions are prepared by mixing methanol and glycerol in different volume or weight ratios.

-

Viscosity Measurement: The viscosity of each mixture is measured using a viscometer at a controlled temperature.

-

Sample Preparation: A stock solution of DIABN in a suitable solvent (e.g., methanol) is prepared. A small aliquot of this stock solution is then added to each of the methanol-glycerol mixtures to achieve the desired final concentration of DIABN, ensuring that the addition of the stock solution does not significantly alter the viscosity of the mixture.

Photophysical Measurements

Instrumentation:

-

Spectrofluorometer: To measure steady-state fluorescence emission spectra.

-

UV-Vis Spectrophotometer: To measure absorption spectra.

-

Time-Correlated Single Photon Counting (TCSPC) System: To measure fluorescence lifetimes.

Procedure:

-

Sample Preparation: Solutions of DIABN in the solvents of interest are prepared in quartz cuvettes. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Absorption Spectra: The absorption spectrum of each sample is recorded to determine the optimal excitation wavelength (usually the absorption maximum).

-

Fluorescence Spectra: Fluorescence emission spectra are recorded upon excitation at the chosen wavelength. The spectra for the LE and ICT bands are analyzed to determine their peak positions and relative intensities.

-

Fluorescence Quantum Yield: The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensity and the absorbance of the sample and the standard at the excitation wavelength are used for the calculation.

-

Fluorescence Lifetime: Fluorescence decay profiles are measured using a TCSPC system. The decay curves are fitted to exponential functions to determine the fluorescence lifetimes of the LE and ICT states.

Signaling Pathways and Experimental Workflows

Photophysical Deactivation Pathways of DIABN

The excited state of DIABN can undergo several competing deactivation processes. The following diagram illustrates the key pathways.

Caption: Photophysical pathways of DIABN after excitation.

Experimental Workflow for Characterizing DIABN as a Molecular Rotor

The following diagram outlines the typical experimental workflow for investigating the properties of DIABN as a molecular rotor.

Caption: Experimental workflow for DIABN characterization.

The TICT vs. PICT Model

The exact geometry of the ICT state has been a subject of debate, with two primary models proposed: the Twisted Intramolecular Charge Transfer (TICT) model and the Planar Intramolecular Charge Transfer (PICT) model.

-

TICT Model: This model posits that the diisopropylamino group twists to a conformation perpendicular to the benzonitrile ring in the ICT state. This rotation decouples the electron systems of the donor and acceptor moieties, facilitating a more complete charge separation.

-

PICT Model: In contrast, the PICT model suggests that the ICT state is largely planar, with charge separation occurring through changes in bond lengths and angles within the planar conformation.

Experimental evidence for DIABN, including picosecond X-ray crystal analysis, and the observation of dual fluorescence in nonpolar solvents, where a large-amplitude twisting motion would be less favored, lend support to the PICT model for this particular molecule. The small energy gap between the S1 (LE) and S2 states in DIABN is also considered a factor that promotes the formation of a planar ICT state.[1][2]

Caption: Comparison of the TICT and PICT models for ICT.

Conclusion

The early research on this compound has established it as a valuable molecular rotor with distinct photophysical properties sensitive to its local environment. Its dual fluorescence, arising from the interplay between a locally excited and an intramolecular charge transfer state, provides a powerful mechanism for probing viscosity and polarity at the microscale. While the precise nature of the ICT state continues to be an area of active investigation, the experimental protocols and theoretical frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to leverage the unique capabilities of DIABN and other molecular rotors in their scientific endeavors. Further research to expand the quantitative photophysical data of DIABN in a wider range of environments will undoubtedly enhance its utility as a versatile molecular probe.

References

Unraveling the Photophysics of 4-(Diisopropylamino)benzonitrile in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of 4-(diisopropylamino)benzonitrile (DIABN) in various solutions, a molecule of significant interest in the study of intramolecular charge transfer (ICT) processes. Understanding the photophysical behavior of DIABN and its derivatives is crucial for the development of fluorescent probes and sensors in biological and pharmaceutical research. This document details the experimental protocols for spectroscopic analysis, presents key quantitative data in a structured format, and visualizes the underlying photophysical pathways.

Core Concepts: Dual Fluorescence and Intramolecular Charge Transfer

This compound is a prototypical example of a molecule exhibiting dual fluorescence. Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. In polar solvents, an additional, red-shifted emission band is observed, which originates from an intramolecular charge transfer (ICT) state. This phenomenon, known as solvatochromism, is highly dependent on the polarity of the solvent, which can stabilize the charge-separated ICT state. The bulky diisopropylamino group in DIABN plays a crucial role in its photophysical properties, influencing the dynamics of the charge transfer process.[1]

Quantitative Photophysical Data

The following table summarizes the key absorption and emission properties of this compound in a range of organic solvents with varying polarity. The data, compiled from various studies, includes the absorption maximum (λabs), the emission maxima for the locally excited (λem(LE)) and intramolecular charge transfer (λem(ICT)) states, and where available, the fluorescence quantum yields (Φf) and lifetimes (τ).

| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem(LE) (nm) | λem(ICT) (nm) | Φf(LE) | Φf(ICT) | τ(LE) (ns) | τ(ICT) (ns) |

| n-Hexane | 31.0 | ~300 | ~350 | - | >0.1 | - | ~2.0 | - |

| Cyclohexane | 31.2 | ~300 | ~352 | ~470 | - | - | - | - |

| Diethyl Ether | 34.5 | ~302 | ~355 | ~480 | - | - | - | - |

| Ethyl Acetate | 38.1 | ~303 | ~358 | ~490 | - | - | - | - |

| Dichloromethane | 40.7 | ~305 | ~360 | ~500 | - | - | - | - |

| Acetonitrile | 45.6 | ~304 | ~362 | ~510 | <0.01 | ~0.1 | <0.1 | ~3.0 |

Note: The data presented is a compilation from multiple sources and slight variations may exist between different studies. The polarity index ET(30) is a measure of solvent polarity.

Experimental Protocols

The following sections detail the standardized methodologies for investigating the absorption and emission spectra of this compound in solution.

Sample Preparation

-

Solvent Selection: A range of spectroscopic grade solvents with varying polarities (e.g., n-hexane, cyclohexane, diethyl ether, ethyl acetate, dichloromethane, acetonitrile) should be used.

-

Stock Solution Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mM.

-

Working Solution Preparation: For absorption and fluorescence measurements, the stock solution is diluted with the respective solvents to a final concentration in the micromolar range (typically 1-10 µM). The concentration should be adjusted to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects in fluorescence measurements.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

-

Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. A matching cuvette containing the pure solvent is used as a reference.

-

Spectral Acquisition: The absorption spectra are recorded over a wavelength range of 250 nm to 450 nm with a suitable scan speed and resolution. The wavelength of maximum absorption (λabs) is determined.

Emission Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube) is used.

-

Excitation: The sample is excited at its absorption maximum (λabs) or a nearby wavelength.

-

Spectral Acquisition: The emission spectra are recorded from a wavelength slightly longer than the excitation wavelength up to 650 nm. The slit widths for both excitation and emission monochromators should be optimized to achieve a good signal-to-noise ratio without sacrificing spectral resolution.

-

Data Correction: The recorded emission spectra should be corrected for the wavelength-dependent response of the detector and other instrumental artifacts.

Quantum Yield Determination

The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield.

-

Standard Selection: A suitable fluorescence standard that absorbs and emits in a similar spectral region to DIABN (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54) is chosen.

-

Measurement: The absorption and fluorescence spectra of both the DIABN solution and the standard solution are recorded under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be kept below 0.1.

-

Calculation: The quantum yield is calculated using the following equation:

Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetimes (τ) are measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a high-speed detector is used.

-

Measurement: The sample is excited with short light pulses, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: The resulting decay curve is fitted to a single or multi-exponential decay function to determine the fluorescence lifetime(s). For DIABN in polar solvents, a bi-exponential decay is expected, corresponding to the lifetimes of the LE and ICT states.

Photophysical Pathway of this compound

The following diagram illustrates the key photophysical processes involved in the dual fluorescence of DIABN in solution. Upon absorption of a photon, the molecule is excited from the ground state (S0) to the first excited singlet state (S1), which is the locally excited (LE) state. From the LE state, the molecule can either relax to the ground state via fluorescence (LE emission) or undergo a conformational change to the more polar intramolecular charge transfer (ICT) state. The ICT state can then also decay to the ground state through fluorescence (ICT emission). The relative efficiency of these two pathways is strongly influenced by the polarity of the solvent.

Caption: Photophysical pathways of this compound (DIABN) in solution.

References

Unraveling the Electronic intricacies of 4-(diisopropylamino)benzonitrile: A Theoretical Deep Dive

For Immediate Release

A Comprehensive Technical Guide on the Theoretical Electronic Structure of 4-(diisopropylamino)benzonitrile (DIABN), a molecule of significant interest in the study of intramolecular charge transfer phenomena. This document provides researchers, scientists, and drug development professionals with a detailed overview of the computational investigations into DIABN and its closely related analogue, 4-(dimethylamino)benzonitrile (DMABN), molecules known for their characteristic dual fluorescence.

This compound (DIABN) and its dimethyl counterpart, DMABN, are archetypal systems for studying twisted intramolecular charge transfer (TICT) states, a phenomenon with wide-ranging implications in materials science, chemical sensing, and biological imaging.[1] Upon photoexcitation, these molecules can relax into a locally excited (LE) state or a highly polar charge-transfer (CT) state, leading to dual fluorescence in polar solvents.[2] Understanding the electronic structure and dynamics of these states is crucial for the rational design of novel functional materials.

The Twisted Intramolecular Charge Transfer (TICT) Model

The dual fluorescence of DIABN and DMABN is often explained by the TICT model.[3] In this model, the molecule is initially excited to a planar or near-planar locally excited (LE) state. In polar solvents, a subsequent intramolecular rotation of the diisopropylamino or dimethylamino group with respect to the benzonitrile moiety can lead to the formation of a stabilized, highly polar twisted intramolecular charge transfer (TICT) state.[4][5] This TICT state has a large dipole moment due to the significant charge separation between the donor (amino) and acceptor (nitrile) groups.[4] The LE and TICT states have distinct emission energies, resulting in the characteristic dual fluorescence.

Computational Approaches to Electronic Structure

A variety of quantum mechanical methods have been employed to investigate the electronic structure of DIABN and DMABN.[6] These computational techniques provide invaluable insights into the geometries, energies, and properties of the ground and excited states that are often difficult to probe experimentally.

Commonly used methods include:

-

Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating excited-state properties.[2][4]

-

Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2): High-level multireference methods that are crucial for accurately describing the electronic states, especially in regions of strong electron correlation and near conical intersections.[7][8]

-

Multireference Configuration Interaction (MRCI): Another sophisticated method for obtaining a detailed description of the potential energy surfaces of excited states.[9]

-

Algebraic Diagrammatic Construction (ADC(2)): A robust method for calculating excited state properties.[5][9]

-

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that combines the accuracy of quantum mechanics for the chromophore with the efficiency of molecular mechanics for the solvent environment, allowing for the simulation of solvent effects.[5]

References

- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijstr.org [ijstr.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simulating the Nonadiabatic Relaxation Dynamics of 4-(N, N-Dimethylamino)benzonitrile (DMABN) in Polar Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idosr.org [idosr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Molecular Dance: A Technical Guide to the Viscosity-Sensitive Fluorescence of 4-(diisopropylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the viscosity-sensitive fluorescence exhibited by 4-(diisopropylamino)benzonitrile (DIABN). We delve into the core principles governing this phenomenon, present key quantitative data, and provide detailed experimental protocols for its characterization. This document serves as a comprehensive resource for researchers leveraging viscosity-sensitive probes in diverse applications, from fundamental studies of molecular interactions to advanced drug development and cellular imaging.

Introduction: The Promise of Molecular Rotors

Molecular rotors are a class of fluorescent molecules whose quantum yield is strongly dependent on the viscosity of their local environment. This unique property allows them to act as sensitive probes for microviscosity in complex systems. This compound (DIABN) is a canonical example of such a molecule, exhibiting a fascinating photophysical behavior that has been the subject of extensive research. Its ability to report on local viscosity through changes in its fluorescence makes it a valuable tool in chemical biology and materials science.

The viscosity sensitivity of DIABN arises from a process known as Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the molecule can relax through two competing pathways: a locally excited (LE) state and a charge-transfer (ICT) state. The formation of the ICT state is dependent on the rotational freedom of the diisopropylamino group, which is hindered in viscous environments. This interplay between molecular conformation and fluorescence emission forms the basis of its function as a viscosity sensor.

The Twisted Intramolecular Charge Transfer (TICT) Mechanism

The photophysical behavior of DIABN is best described by the TICT model. This model postulates that upon absorption of a photon, the molecule is promoted to an excited state that initially retains a planar conformation, known as the locally excited (LE) state. From this LE state, the molecule can either relax radiatively to the ground state, emitting a photon, or it can undergo a conformational change.

This change involves the twisting of the diisopropylamino group relative to the benzonitrile ring. In environments with low viscosity, this rotation is facile and leads to the formation of a non-planar, charge-separated state known as the TICT state. This state is stabilized by polar solvents and has a much lower fluorescence quantum yield (it is often referred to as a "dark state"). In viscous environments, the twisting motion is sterically hindered, and the molecule is more likely to remain in the fluorescent LE state. Consequently, the fluorescence intensity of DIABN increases with increasing viscosity.

Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism in DIABN.

Photophysical Properties of DIABN

The fluorescence of DIABN is characterized by its dual emission in certain environments, arising from both the LE and ICT states. The relative intensities and lifetimes of these two emission bands are highly sensitive to the solvent viscosity and polarity.

| Solvent | Viscosity (cP at 25°C) | Polarity (ET(30)) | LE Emission Max (nm) | ICT Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| n-Hexane | 0.29 | 31.0 | ~350 | ~470 | 0.03 | - |

| Diethyl Ether | 0.23 | 34.5 | ~355 | ~480 | - | - |

| Acetonitrile | 0.34 | 45.6 | ~360 | ~490 | 0.23 | 3.5 |

| Methanol | 0.54 | 55.4 | ~365 | ~500 | - | - |

| Ethylene Glycol | 16.1 | 56.3 | ~360 | - | - | - |

| Glycerol | 934 | 53.9 | ~360 | - | 0.35 | - |

Note: The data presented in this table is a compilation from multiple sources and should be considered representative. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Steady-State Fluorescence Spectroscopy

This protocol outlines the measurement of the fluorescence emission spectrum of DIABN in solvents of varying viscosity.

Materials:

-

This compound (DIABN)

-

Spectroscopic grade solvents (e.g., n-hexane, diethyl ether, acetonitrile, methanol, ethylene glycol, glycerol)

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of DIABN in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mM.

-

Sample Preparation: Prepare a series of solutions of DIABN in the different solvents of interest. The final concentration should be in the micromolar range to avoid inner filter effects. Ensure the absorbance of the solution at the excitation wavelength is below 0.1.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the absorption maximum of DIABN (typically around 300-320 nm).

-

Set the emission scan range (e.g., 330 nm to 600 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Measurement:

-

Record the fluorescence emission spectrum of a solvent blank for each solvent used.

-

Record the fluorescence emission spectrum of each DIABN sample.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the corresponding sample spectrum.

-

Normalize the spectra if necessary for comparison.

-

Determine the emission maxima for the LE and ICT bands.

-

Caption: Workflow for steady-state fluorescence measurements of DIABN.

Time-Resolved Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence lifetime of DIABN using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

DIABN samples prepared as in section 4.1.

-

TCSPC system with a pulsed laser source (e.g., a picosecond diode laser at ~310 nm) and a sensitive detector.

-

Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer).

Procedure:

-

Instrument Setup:

-

Turn on the TCSPC system and allow it to warm up.

-

Set the laser repetition rate and power.

-

Set the collection wavelength to the maximum of the LE or ICT emission band.

-

Optimize the detector settings.

-

-

Instrument Response Function (IRF) Measurement:

-

Replace the sample with the scattering solution.

-

Acquire the IRF by collecting the scattered light.

-

-

Fluorescence Decay Measurement:

-

Place the DIABN sample in the sample holder.

-

Acquire the fluorescence decay curve until a sufficient number of counts are collected in the peak channel.

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay using appropriate fitting software.

-

Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Caption: Workflow for time-resolved fluorescence (TCSPC) measurements.

Applications in Research and Drug Development

The unique photophysical properties of DIABN and its analogs make them powerful tools for a variety of applications:

-

Probing Microenvironments: DIABN can be used to measure the microviscosity of complex systems such as polymer solutions, gels, and the interior of living cells.

-

Monitoring Polymerization: The change in viscosity during polymerization can be monitored in real-time using DIABN.

-

Drug Delivery: Viscosity-sensitive probes can be used to study the release of drugs from carrier systems and to monitor changes in the cellular environment upon drug treatment.

-

Protein Folding and Aggregation: The local viscosity changes associated with protein folding and aggregation can be investigated using TICT-based molecular rotors.

Conclusion

This compound is a remarkable molecule that serves as a paradigm for understanding the principles of viscosity-sensitive fluorescence. The TICT mechanism provides a robust framework for explaining its photophysical behavior, and its sensitivity to the local environment makes it an invaluable tool for researchers across multiple disciplines. The experimental protocols detailed in this guide provide a starting point for the characterization of DIABN and other molecular rotors, paving the way for new discoveries and applications in science and technology.

An In-depth Technical Guide to the Twisted Intramolecular Charge Transfer (TICT) Mechanism in 4-(Diisopropylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Phenomenon of Dual Fluorescence

The photophysical behavior of 4-(diisopropylamino)benzonitrile (DPABN) and its structural analogues, such as 4-(dimethylamino)benzonitrile (DMABN), has been a subject of extensive research due to their characteristic dual fluorescence. In nonpolar solvents, these molecules typically exhibit a single fluorescence band at a shorter wavelength. However, in polar solvents, an additional, red-shifted fluorescence band emerges, indicating the formation of a new excited state species. This phenomenon is attributed to a process known as Twisted Intramolecular Charge Transfer (TICT).

Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, which is planar and has a small dipole moment. In polar environments, the molecule can then undergo a conformational change, involving the rotation of the diisopropylamino group relative to the benzonitrile moiety. This twisting motion leads to the formation of a highly polar, charge-separated TICT state, which is stabilized by the surrounding polar solvent molecules. The dual fluorescence arises from the emission from both the LE and the TICT states.

The TICT Signaling Pathway in this compound

The process of Twisted Intramolecular Charge Transfer can be visualized as a series of steps following the absorption of a photon. The following diagram illustrates the key stages in the formation and de-excitation of the TICT state in DPABN.

Unlocking the Potential of 4-(Diisopropylamino)benzonitrile Derivatives: A Technical Guide for Researchers

A comprehensive overview of the synthesis, properties, and diverse applications of novel 4-(diisopropylamino)benzonitrile derivatives in organic electronics, medicinal chemistry, and as advanced fluorescent probes.

The unique electronic and photophysical properties of this compound, stemming from its electron-rich diisopropylamino donor group and electron-withdrawing nitrile acceptor moiety, have established it as a valuable scaffold in materials science and drug discovery. This technical guide provides an in-depth exploration of the potential applications of its novel derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and physical processes.

Applications in Organic Electronics: High-Performance OLEDs

Derivatives of this compound are promising candidates for use in organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF). The donor-acceptor architecture facilitates a small singlet-triplet energy gap (ΔEST), enabling efficient harvesting of triplet excitons and leading to high internal quantum efficiencies.

Quantitative Performance Data

While extensive data on a homologous series of this compound derivatives is emerging, the performance of related donor-acceptor benzonitrile-based emitters provides a strong indication of their potential. The following table summarizes the performance of select multifunctional benzonitrile derivatives in OLEDs.

| Compound Reference | Host Material | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) |

| SBABz4 | DPEPO (5 wt%) | 6.8 | >1000 | (0.16, 0.13) |

| Compound B | Non-doped | 4.3 | 290 | (0.148, 0.130) |

| 6,9-CzPPI | Dopant | 5.17 | Not Reported | (0.157, 0.058) |

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage. Data sourced from related benzonitrile-based emitters to indicate potential performance.[1][2][3]

Experimental Workflow for OLED Fabrication and Characterization

The fabrication and testing of OLED devices involve a multi-step process under high-vacuum conditions.

Medicinal Chemistry Applications

Novel derivatives of this compound have shown significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Certain benzonitrile derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of benzofuran-nicotinonitrile derivatives, demonstrating the potential of the nitrile scaffold in anticancer drug design.

| Compound | HePG2 (µM) | HCT-116 (µM) | MCF-7 (µM) |

| Compound 2 | 16.08 | 8.81 | 8.36 |

| Compound 8 | 23.67 | 13.85 | 17.28 |

| Doxorubicin | 4.17 | 5.23 | 6.11 |

| Afatinib | 5.50 | 7.20 | 8.87 |

Data from a study on benzofuran-nicotinonitrile derivatives, highlighting the activity of the nitrile functional group.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Many anticancer compounds, including those with a benzonitrile scaffold, induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

Antibacterial Activity

The benzonitrile moiety is also present in compounds exhibiting antibacterial properties. Structure-activity relationship (SAR) studies are crucial for optimizing their potency against various bacterial strains.

The following table shows the Minimum Inhibitory Concentration (MIC) values for a series of novel quinoline derivatives, highlighting the potential of nitrogen-containing heterocycles with nitrile groups as antibacterial agents.

| Compound | Bacillus cereus (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Escherichia coli (µg/mL) |

| Compound 2 | 6.25 | 6.25 | 12.5 | 12.5 |

| Compound 6 | 3.12 | 3.12 | 6.25 | 6.25 |

| Ciprofloxacin | 3.12 | 3.12 | 3.12 | 3.12 |

Data from a study on novel quinoline derivatives, indicating the potential of related structures.[5]

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing growth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Advanced Fluorescent Probes

The inherent photophysical properties of the this compound core, particularly its sensitivity to the local environment, make its derivatives excellent candidates for the development of fluorescent probes for various sensing applications.

Photophysical Properties

The key to their function as probes is the modulation of their fluorescence emission in response to changes in polarity, viscosity, or the presence of specific analytes. This is often governed by processes like Intramolecular Charge Transfer (ICT).

The following table summarizes the photophysical properties of representative fluorescent probes based on related N-substituted scaffolds, demonstrating the range of properties that can be achieved.

| Compound | Solvent | λₐₑₛ (nm) | λₑₘ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Naphtho-thiazole 5a | Benzene | 427 | 564 | 137 | 0.45 |

| Naphtho-thiazole 5b | Benzene | 435 | 565 | 130 | 0.52 |

| Naphtho-thiazole 5c | Benzene | 430 | 563 | 133 | 0.48 |

λₐₑₛ: Absorption Maximum; λₑₘ: Emission Maximum. Data from a study on fluorescent naphtho[2,3-d]thiazole-4,9-diones, illustrating typical photophysical characteristics.[6]

The relative quantum yield (Φ) of a fluorescent compound is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the test compound.

-

Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

-

The quantum yield of the test compound (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Grad is the gradient of the plot and η is the refractive index of the solvent.

-

The environment-sensitive fluorescence of these probes is often attributed to the formation of an ICT state upon photoexcitation. The nature of this ICT state is a subject of ongoing research, with two primary models being the Twisted Intramolecular Charge Transfer (TICT) and Planar Intramolecular Charge Transfer (PICT) models.

Synthesis of Novel Derivatives

The development of new this compound derivatives with tailored properties relies on versatile and efficient synthetic methodologies. A common approach involves the functionalization of a pre-existing 4-aminobenzonitrile core.

Representative Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of N,N-dialkylaminobenzonitrile derivatives.

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-bromobenzonitrile (1.0 mmol), the desired secondary amine (e.g., diisopropylamine, 1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Heat the reaction mixture at 100°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-(dialkylamino)benzonitrile derivative.

This guide provides a foundational understanding of the vast potential held by novel this compound derivatives. The combination of their tunable electronic properties, significant biological activities, and responsive fluorescence makes them a highly attractive scaffold for continued research and development in materials science and medicinal chemistry.

References

- 1. arxiv.org [arxiv.org]

- 2. Donor–acceptor–donor molecules for high performance near ultraviolet organic light-emitting diodes via hybridized local and charge-transfer processes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Intracellular Viscosity with 4-(diisopropylamino)benzonitrile (DIPABN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular viscosity is a critical biophysical parameter that governs molecular diffusion, protein dynamics, and the rates of numerous enzymatic reactions. Aberrations in cellular viscosity have been implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's, and cellular processes such as apoptosis.[1][2] 4-(diisopropylamino)benzonitrile (DIPABN) is a fluorescent molecular rotor, a class of probes whose fluorescence properties are sensitive to the viscosity of their microenvironment. In low-viscosity environments, DIPABN can undergo intramolecular rotation, leading to non-radiative decay and low fluorescence. In more viscous media, this rotation is hindered, resulting in a significant increase in fluorescence quantum yield and lifetime.[3][4] This property makes DIPABN a valuable tool for quantitatively mapping viscosity within living cells using fluorescence microscopy techniques, particularly Fluorescence Lifetime Imaging Microscopy (FLIM).

Principle of Viscosity Measurement with DIPABN

DIPABN belongs to a class of molecules that can form a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation. In non-viscous environments, the diisopropylamino group can rotate freely, leading to the formation of a non-emissive TICT state and quenching of fluorescence. As the viscosity of the surrounding medium increases, this intramolecular rotation is restricted, favoring fluorescence emission from a locally excited (LE) state.[3][5]

The relationship between fluorescence lifetime (τ) and viscosity (η) for molecular rotors is often described by the Förster-Hoffmann equation :

log(τ) = C + x * log(η)

Where:

-

τ is the fluorescence lifetime.

-

η is the viscosity in centipoise (cP).

-

C is a constant that depends on the photophysical properties of the dye.

-

x is a sensitivity parameter specific to the molecular rotor.[6][7]

By calibrating the fluorescence lifetime of DIPABN in solutions of known viscosity, a calibration curve can be generated to quantitatively determine the intracellular viscosity from FLIM measurements.[8][9]

Data Presentation

The following table summarizes representative intracellular viscosity values obtained with molecular rotors in various cell lines and conditions. While specific data for DIPABN is limited in readily available literature, these values from analogous molecular rotors provide a comparative baseline.

| Cell Line | Cellular Compartment/Condition | Reported Viscosity (cP) | Reference Probe |

| Human Ovarian Carcinoma (SK-OV-3) | Intracellular hydrophobic domains | ~140 - 260 | BODIPY-based rotor |

| Human Liver Cancer (HepG2) | Golgi apparatus | Higher than normal liver cells | DCM-DH |

| Mouse Osteoblastic (MC3T3-E1) | Cellular membranes | Baseline, increased with hypergravity | Mesosubstituted boron-dipyrrin |

| Human Umbilical Vein Endothelial (HUVEC) | Cellular membranes | Baseline, increased with hypergravity | Mesosubstituted boron-dipyrrin |

Experimental Protocols

This section provides a generalized protocol for measuring intracellular viscosity using DIPABN and FLIM. Note: This protocol is a guideline and may require optimization for specific cell types and experimental conditions.

Materials

-

This compound (DIPABN)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium appropriate for the cell line

-

Live-cell imaging solution (e.g., HBSS or phenol red-free medium)

-

Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

-

Fluorescence microscope equipped with a FLIM system (e.g., time-correlated single-photon counting - TCSPC)

-

Pulsed laser source with an appropriate excitation wavelength for DIPABN (e.g., ~317 nm, though two-photon excitation at longer wavelengths is also possible)[4][10]

-

Emission filters appropriate for DIPABN fluorescence

Stock Solution Preparation

-

Prepare a 1-10 mM stock solution of DIPABN in anhydrous DMSO.

-